molecular formula C5H7Br2NO B6223481 2-(2-bromoethyl)-1,3-oxazole hydrobromide CAS No. 2763777-35-9

2-(2-bromoethyl)-1,3-oxazole hydrobromide

Cat. No. B6223481
CAS RN: 2763777-35-9
M. Wt: 256.9
InChI Key:
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Description

2-(2-Bromoethyl)-1,3-oxazole hydrobromide (BEH) is a compound of the oxazole class of heterocyclic compounds. It is an organic compound with a molecular formula of C4H5Br2NO2. BEH is an important intermediate in the synthesis of a variety of organic compounds and has been used in a number of scientific research applications.

Scientific Research Applications

2-(2-bromoethyl)-1,3-oxazole hydrobromide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a starting material in the synthesis of a variety of organic compounds. This compound has also been used in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.

Mechanism of Action

2-(2-bromoethyl)-1,3-oxazole hydrobromide acts as a proton acceptor, which means that it can bind to and stabilize a proton. This is important in the synthesis of organic compounds, as it can facilitate the formation of new bonds. In addition, this compound can act as an electrophile, meaning that it can accept electrons from other molecules. This property can be used to facilitate the formation of new bonds and the rearrangement of existing ones.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. In addition, this compound has been shown to have an influence on the activity of several receptors, including the muscarinic acetylcholine receptor and the adenosine receptor.

Advantages and Limitations for Lab Experiments

The use of 2-(2-bromoethyl)-1,3-oxazole hydrobromide in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is a relatively stable compound and is not prone to degradation or decomposition. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic if not handled properly, and it may react with other compounds present in the laboratory.

Future Directions

There are a number of potential future directions for the use of 2-(2-bromoethyl)-1,3-oxazole hydrobromide. It could be used in the development of new pharmaceuticals, as it has been shown to have an influence on the activity of several receptors. In addition, it could be used in the development of new organic compounds, as it has been used as a starting material in the synthesis of a variety of organic compounds. Finally, it could be used in the study of biochemical and physiological processes, as it has been shown to have an influence on the activity of several enzymes.

Synthesis Methods

2-(2-bromoethyl)-1,3-oxazole hydrobromide is synthesized through a reaction between 2-bromoethanol and 1,3-oxazole in the presence of hydrobromic acid. The reaction is carried out in an inert atmosphere and is typically conducted at temperatures of 80-100°C. The reaction proceeds in two steps, with the first step involving the formation of a bromoacetal and the second step involving the formation of this compound. The reaction is typically conducted in an aqueous solution and yields a product with a purity of greater than 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromoethyl)-1,3-oxazole hydrobromide involves the reaction of 2-bromoethylamine with 2-chloroacetyl oxazole followed by hydrobromic acid treatment.", "Starting Materials": [ "2-bromoethylamine", "2-chloroacetyl oxazole", "Hydrobromic acid" ], "Reaction": [ "Step 1: 2-bromoethylamine is reacted with 2-chloroacetyl oxazole in the presence of a base such as triethylamine to form 2-(2-bromoethyl)-1,3-oxazole.", "Step 2: The resulting product from step 1 is then treated with hydrobromic acid to form 2-(2-bromoethyl)-1,3-oxazole hydrobromide." ] }

CAS RN

2763777-35-9

Molecular Formula

C5H7Br2NO

Molecular Weight

256.9

Purity

95

Origin of Product

United States

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